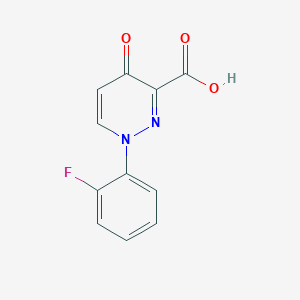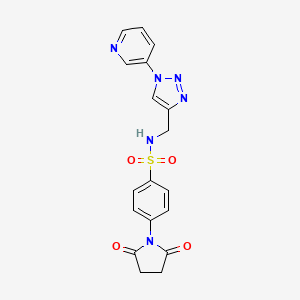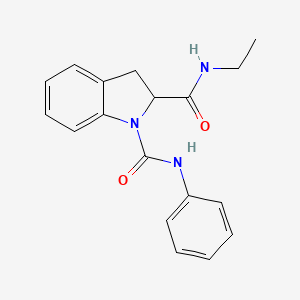
N2-ethyl-N1-phenylindoline-1,2-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-ethyl-N1-phenylindoline-1,2-dicarboxamide is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is known for its potential in drug development, catalysis, and material science.
Mecanismo De Acción
Target of Action
N2-ethyl-N1-phenylindoline-1,2-dicarboxamide, also known as N2-ethyl-N1-phenyl-2,3-dihydro-1H-indole-1,2-dicarboxamide, is a complex organic compound. The primary targets of this compound are trivalent actinides .
Mode of Action
The compound interacts with its targets through a process known as “intra-ligand synergism”, where a hard donor atom, such as oxygen, preferentially binds to trivalent actinides . This interaction results in the formation of complexes with the target metals .
Biochemical Pathways
It’s known that the compound’s interaction with its targets can lead to the formation of complexes, which can then be separated or detected .
Result of Action
The primary result of the compound’s action is the formation of complexes with its target metals. These complexes can then be used for the separation and sensing of these metals .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s ability to form complexes with its targets can be affected by the presence of other ions in the solution .
Métodos De Preparación
The synthesis of N2-ethyl-N1-phenylindoline-1,2-dicarboxamide typically involves the reaction of indoline derivatives with ethyl and phenyl substituents. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the dicarboxamide structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N2-ethyl-N1-phenylindoline-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N2-ethyl-N1-phenylindoline-1,2-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in catalysis and material science for the development of new materials and catalytic processes.
Comparación Con Compuestos Similares
N2-ethyl-N1-phenylindoline-1,2-dicarboxamide can be compared with other similar compounds, such as:
N2-ethyl-N1-phenethylindoline-1,2-dicarboxamide: This compound has a similar structure but with a phenethyl group instead of a phenyl group.
1,10-phenanthroline-2,9-dicarboxamides: These compounds contain a phenanthroline core and are known for their strong complexation with transition metal cations.
The uniqueness of this compound lies in its specific substituents and the resulting properties that make it suitable for diverse applications in scientific research.
Propiedades
IUPAC Name |
2-N-ethyl-1-N-phenyl-2,3-dihydroindole-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-2-19-17(22)16-12-13-8-6-7-11-15(13)21(16)18(23)20-14-9-4-3-5-10-14/h3-11,16H,2,12H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCOFNUGHUWPKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
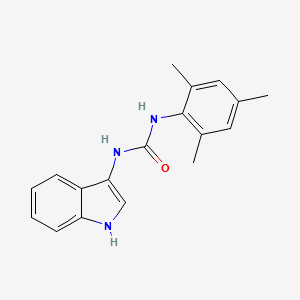

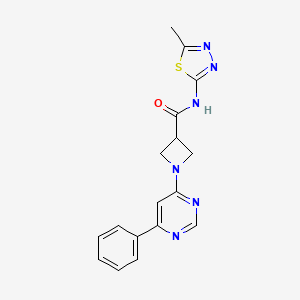
![2-chloro-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide](/img/structure/B2819282.png)
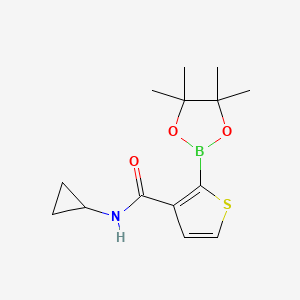
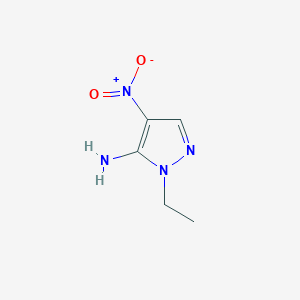
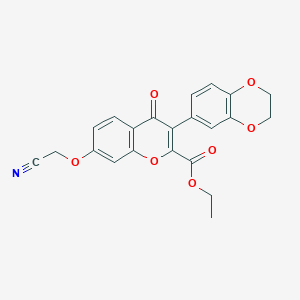
![4-[[2-(trifluoromethyl)phenyl]sulfonylamino]benzoic Acid](/img/structure/B2819286.png)
![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chlorobenzenecarboxylate](/img/structure/B2819287.png)
![5-Fluoro-2-{[1-(oxane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2819290.png)
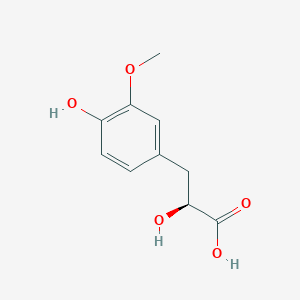
![Ethyl 5-hydroxy-2-methyl-4-((4-methylpiperidin-1-yl)methyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2819292.png)
